4-Butylbenzonitrile

Description

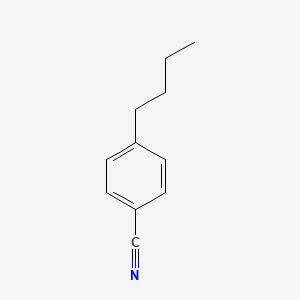

Structure

3D Structure

Properties

IUPAC Name |

4-butylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZNJCXNPLUEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174693 | |

| Record name | 4-Butylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-73-4 | |

| Record name | 4-Butylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20651-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Butylbenzonitrile

Introduction: Strategic Importance of 4-Butylbenzonitrile

This compound, a parasubstituted aromatic nitrile, is a molecule of significant interest in the fields of materials science and pharmaceutical development. Its unique structure, featuring a polar nitrile group and a nonpolar n-butyl chain, imparts properties valuable for the synthesis of liquid crystals, specialized polymers, and biologically active compounds. The nitrile moiety serves as a versatile synthetic handle, readily convertible into amines, carboxylic acids, and various heterocyclic systems, while the butyl group modulates lipophilicity and molecular packing.

This guide provides an in-depth exploration of the principal synthetic methodologies for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural outlines but a detailed mechanistic rationale behind the chosen pathways. We will dissect three core synthetic strategies: the Sandmeyer reaction of 4-butylaniline, the Rosenmund-von Braun reaction of 4-bromobutylbenzene, and modern palladium-catalyzed cyanation methods. Each section is structured to provide actionable protocols, mechanistic clarity, and the comparative insights needed for informed synthetic planning.

Physicochemical and Spectroscopic Profile

A thorough understanding of the target molecule's properties is foundational to its synthesis and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 20651-73-4 | [1] |

| Molecular Formula | C₁₁H₁₃N | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| Appearance | Liquid | General Knowledge |

| Boiling Point | ~268 °C (Predicted) | General Knowledge |

| Density | ~0.94 g/cm³ (Predicted) | General Knowledge |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Interpretation |

| ¹H NMR | δ ~7.5-7.6 (d, 2H), 7.3-7.4 (d, 2H), 2.6-2.7 (t, 2H), 1.5-1.7 (m, 2H), 1.3-1.5 (m, 2H), 0.9-1.0 (t, 3H) | Aromatic protons show typical para-substitution pattern. Aliphatic signals correspond to the n-butyl chain. |

| ¹³C NMR | δ ~149 (C-CN), 132 (Ar-H), 129 (Ar-H), 119 (CN), 112 (C-Butyl), 36 (CH₂), 33 (CH₂), 22 (CH₂), 14 (CH₃) | Key signals include the nitrile carbon, the ipso-carbon attached to the nitrile, and the four distinct carbons of the butyl group. |

| IR (Infrared) | ν ~2230 cm⁻¹ (strong) | Characteristic sharp, strong absorption for the C≡N stretching vibration. |

| Mass Spec (EI) | m/z 159 (M⁺), 116 ([M-C₃H₇]⁺) | Molecular ion peak confirms the molecular weight. Major fragment corresponds to benzylic cleavage (loss of a propyl radical). |

Note: NMR chemical shifts (δ) are approximate and reported in ppm relative to TMS. They are based on typical values for similar structures.

Strategic Pathway 1: The Sandmeyer Reaction from 4-Butylaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a nitrile group via a diazonium salt intermediate.[2][3] This pathway is particularly attractive when the corresponding aniline is readily available. The synthesis of the precursor, 4-butylaniline, is commonly achieved through the nitration of n-butylbenzene followed by reduction.[4]

Causality and Mechanistic Insight

The success of the Sandmeyer reaction hinges on two critical, temperature-sensitive stages:

-

Diazotization: The primary amine (4-butylaniline) is converted into an aryl diazonium salt using nitrous acid (HONO), generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl). This step must be performed at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose prematurely, leading to unwanted side products like phenols.[5]

-

Copper-Catalyzed Cyanation: The diazonium salt is then displaced by a cyanide nucleophile. This is not a simple nucleophilic aromatic substitution (SNAr). Instead, it proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] Copper(I) cyanide acts as both the cyanide source and the catalyst. A single-electron transfer (SET) from Cu(I) to the diazonium ion generates an aryl radical with the loss of dinitrogen gas (N₂), a thermodynamically highly favorable process. This aryl radical then abstracts a cyanide group from a [Cu(CN)₂]⁻ complex to form the final product and regenerate the active Cu(I) species.

Self-Validating Experimental Protocol

This protocol is adapted from established Sandmeyer procedures for similar anilines.[3][6]

Part A: Diazotization of 4-Butylaniline

-

Reagent Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-butylaniline (14.9 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).

-

Cooling: Cool the resulting slurry to 0–5 °C in an ice-salt bath with vigorous stirring. A fine precipitate of the aniline hydrochloride salt will form.

-

Nitrite Addition: In a separate beaker, dissolve sodium nitrite (7.2 g, 0.105 mol) in 20 mL of cold water. Add this solution dropwise to the cold aniline slurry over 30 minutes, ensuring the reaction temperature is strictly maintained below 5 °C.

-

Stirring: After the addition is complete, continue stirring the cold diazonium salt solution for an additional 20 minutes. The solution should be clear or slightly yellow.

Part B: Cyanation

-

Catalyst Preparation: In a separate 500 mL flask, prepare a solution of copper(I) cyanide (13.5 g, 0.15 mol) and sodium cyanide (14.7 g, 0.3 mol) in 100 mL of water. Warm gently if necessary to dissolve, then cool the solution to 0-5 °C in an ice bath.

-

Reaction: Slowly add the cold diazonium salt solution from Part A to the cold copper cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.

-

Completion: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat gently on a water bath to 50-60 °C for 1 hour to ensure the reaction goes to completion (cessation of gas evolution).

-

Work-up: Cool the reaction mixture to room temperature. Extract the mixture with diethyl ether (3 x 75 mL). Combine the organic layers and wash sequentially with 1 M NaOH solution (50 mL), water (50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Expected Yield: 70-85%

Strategic Pathway 2: Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classical method for synthesizing aryl nitriles from aryl halides, typically using stoichiometric or excess amounts of copper(I) cyanide at high temperatures.[4][5] Modern modifications have introduced catalytic systems and milder conditions.[7] The required precursor, 4-bromobutylbenzene, can be prepared from 4-phenylbutanol using a reagent like phosphorus tribromide (PBr₃).[8]

Causality and Mechanistic Insight

The classical Rosenmund-von Braun reaction is notoriously demanding, often requiring temperatures of 150-250 °C and a polar aprotic solvent like DMF or pyridine.[5][7] The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a transient Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and Cu(I) halide.[5]

The high temperatures and stoichiometric copper cyanide can lead to purification challenges. A significant advancement is the L-proline-promoted protocol, which allows the reaction to proceed at much lower temperatures (80–120 °C).[7] L-proline is believed to act as a ligand, solubilizing the copper cyanide and facilitating the oxidative addition step, thereby lowering the activation energy of the reaction.

Self-Validating Experimental Protocol (L-Proline Promoted)

This protocol is adapted from the L-proline-promoted methodology developed for various aryl bromides.[7]

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) cyanide (CuCN, 1.08 g, 12 mmol) and L-proline (1.15 g, 10 mmol).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

-

Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 30 mL) followed by 4-bromobutylbenzene (2.13 g, 10 mmol) via syringe.

-

Heating: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (3 x 50 mL) to remove DMF and L-proline. Wash the organic layer with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to obtain pure this compound.

Expected Yield: 75-95%

Strategic Pathway 3: Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions represent a modern, highly versatile alternative to classical methods.[8] The cyanation of aryl halides using a palladium catalyst offers milder reaction conditions, broader functional group tolerance, and often requires only catalytic amounts of the transition metal.[9] A variety of cyanide sources can be used, with zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being popular choices due to their lower toxicity compared to alkali metal cyanides.[8][10]

Causality and Mechanistic Insight

The catalytic cycle for palladium-catalyzed cyanation is analogous to other cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.

-

Oxidative Addition: A low-valent Pd(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition into the aryl-bromide bond of 4-bromobutylbenzene to form a Pd(II) intermediate.

-

Transmetalation: The cyanide source (e.g., Zn(CN)₂) transmetalates its cyanide group to the palladium center, displacing the bromide. This step is often the turnover-limiting step and can be complex.

-

Reductive Elimination: The aryl and cyano groups on the Pd(II) center reductively eliminate to form the C-C bond of this compound, regenerating the active Pd(0) catalyst.

A key challenge in palladium-catalyzed cyanation is catalyst poisoning by excess free cyanide ions, which can bind strongly to the palladium center and inhibit the catalytic cycle.[8] Using sources like Zn(CN)₂ or K₄[Fe(CN)₆] mitigates this issue as they release cyanide ions slowly into the reaction medium.

Self-Validating Experimental Protocol

This protocol is based on general procedures for the palladium-catalyzed cyanation of aryl bromides using Zn(CN)₂.[9][10]

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromobutylbenzene (1.07 g, 5 mmol), zinc cyanide (Zn(CN)₂, 0.44 g, 3.75 mmol, 0.75 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 46 mg, 0.05 mmol, 1 mol% Pd), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 83 mg, 0.15 mmol, 3 mol%).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) via syringe.

-

Heating: Place the sealed tube in a preheated oil bath at 120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of sodium bicarbonate (50 mL) and stir for 15 minutes. Extract with ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic layers and wash with brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Expected Yield: 80-95%

Comparative Analysis and Conclusion

| Method | Precursor | Key Reagents | Advantages | Disadvantages |

| Sandmeyer | 4-Butylaniline | NaNO₂, HCl, CuCN | Well-established, reliable, good yields.[2] | Requires unstable diazonium intermediate; strict temperature control needed; uses toxic cyanide salts.[5] |

| Rosenmund-von Braun | 4-Bromobutylbenzene | CuCN, (L-Proline) | Direct conversion of aryl halide; modern protocols have milder conditions.[7] | Classical conditions are harsh; can require stoichiometric copper; purification can be difficult.[5] |

| Pd-Catalyzed | 4-Bromobutylbenzene | Pd catalyst, ligand, Zn(CN)₂ | High yields, excellent functional group tolerance, milder conditions, catalytic metal usage.[8][9] | Expensive catalyst and ligands; sensitive to air/moisture; potential for catalyst poisoning.[8] |

The choice of synthetic route for this compound depends on precursor availability, scale, and laboratory capabilities. The Sandmeyer reaction is a classic and robust choice if 4-butylaniline is readily accessible. For conversions from an aryl halide, the L-proline-promoted Rosenmund-von Braun reaction offers a significant improvement over classical conditions, providing a balance of cost-effectiveness and efficiency.[7] For syntheses requiring the highest functional group tolerance and mildest conditions, palladium-catalyzed cyanation is the state-of-the-art method, albeit at a higher initial cost for reagents. Each pathway, grounded in well-understood mechanistic principles, offers a reliable and reproducible route to this valuable synthetic intermediate.

References

- Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(42), 14941–14943.

- PrepChem.com. (n.d.). Synthesis of 4-tert.-butylaniline.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.

- PubChem. (n.d.). This compound.

- Anderson, K. W., & Buchwald, S. L. (2005). A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. Angewandte Chemie International Edition, 44(38), 6173–6177.

- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Coll. Vol. 6, p.932 (1988); Vol. 53, p.98 (1973).

- Quick Company. (2022). A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline.

- NIST. (n.d.). 4-t-Butylbenzonitrile. NIST Chemistry WebBook, SRD 69.

- Wikipedia. (n.d.). Rosenmund–von Braun reaction.

- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.

- Arkat USA. (2010). Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl. ARKIVOC 2010 (vi) 47-52.

- St. Olaf College. (n.d.). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

- PubChem. (n.d.). This compound.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.

- MDPI. (2019). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. Catalysts, 9(11), 936.

Sources

- 1. This compound | C11H13N | CID 140730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Butylbenzonitrile

This guide provides a comprehensive technical overview of 4-Butylbenzonitrile (CAS No: 20651-73-4), tailored for researchers, scientists, and professionals in drug development. It delves into the compound's core properties, synthesis methodologies, chemical reactivity, and critical applications, grounding all information in established scientific principles and validated protocols.

Core Properties and Identification

This compound, also known as 4-n-butylbenzonitrile, is an aromatic nitrile compound characterized by a butyl group substituted at the para position of the benzonitrile ring.[1] This structure imparts a unique combination of lipophilicity from the alkyl chain and polarity from the nitrile group, influencing its physical properties and reactivity.

Key Identifiers and Physical Data

A summary of the essential chemical and physical properties of this compound is presented below. These values are critical for experimental design, safety assessments, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 20651-73-4 | [1][2] |

| Molecular Formula | C₁₁H₁₃N | [1][2][3] |

| Molecular Weight | 159.23 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [4] |

| Density | 0.924 g/mL at 25 °C | [1][2] |

| Boiling Point | 132-133 °C at 12 mmHg | [1][2] |

| Refractive Index (n20/D) | 1.515 | [1][2] |

| Solubility | Low water solubility (log₁₀WS: -3.46) | [3] |

| Octanol/Water Partition Coeff. (logP) | 2.901 | [3] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through nucleophilic substitution on a corresponding 4-butyl-substituted benzene derivative. A well-established route involves the cyanation of 4-butylbromobenzene. The following protocol provides a reliable, step-by-step methodology grounded in fundamental organic chemistry principles.

Protocol: Palladium-Catalyzed Cyanation of 4-Butylbromobenzene

This method leverages a palladium catalyst to facilitate the coupling of the aryl halide with a cyanide source, a robust and high-yielding transformation.

Causality Behind Experimental Choices:

-

Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄, are chosen for their ability to undergo oxidative addition with the aryl bromide, initiating the catalytic cycle.

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over alkali metal cyanides (e.g., NaCN, KCN) due to its lower toxicity and moisture sensitivity, leading to more reproducible results.

-

Solvent: Anhydrous, polar aprotic solvents like Dimethylformamide (DMF) are ideal. They effectively dissolve the reactants and catalyst while facilitating the nucleophilic attack without participating in the reaction.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Reagent Addition: The flask is charged with 4-butylbromobenzene (1 equivalent), zinc cyanide (0.6 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

-

Solvent Addition: Anhydrous DMF is added to the flask to dissolve the reactants.

-

Reaction Execution: The mixture is heated to 80-90 °C under a nitrogen atmosphere and stirred vigorously. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The solution is washed sequentially with aqueous ammonia (to quench any remaining zinc salts) and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified via vacuum distillation to yield this compound as a clear liquid.[4]

-

Characterization: The identity and purity of the final product are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

Key Reactions and Mechanistic Insights

The nitrile group in this compound is a versatile functional handle, allowing for its conversion into other important chemical moieties. This makes it a valuable intermediate in multi-step syntheses.

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 4-butylbenzoic acid. This reaction proceeds via a carboximidic acid or an imidic acid intermediate, respectively, followed by tautomerization and further hydrolysis. This transformation is fundamental in the synthesis of certain pharmaceuticals and liquid crystal precursors.

-

Reduction: The nitrile group can be reduced to a primary amine, yielding 4-butylbenzylamine.[4] Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst) are effective for this conversion. The resulting amine is a key building block in agrochemical and pharmaceutical development.

-

Grignard Reactions: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles such as Grignard reagents. This reaction, followed by acidic workup, yields a ketone. For example, reacting this compound with methylmagnesium bromide would produce 4-butylacetophenone.

Applications in Research and Drug Development

This compound's unique structure makes it a valuable intermediate in several high-technology fields.

-

Liquid Crystals: Benzonitrile derivatives are common components in liquid crystal mixtures. The rigid aromatic core combined with the flexible alkyl chain and the polar nitrile group contributes to the formation of mesophases, which are essential for display technologies.

-

Pharmaceutical Synthesis: The compound serves as a precursor for various medicinal agents.[5][6] The butyl group can enhance lipophilicity, which may improve a drug candidate's ability to cross cell membranes, while the nitrile can be converted into amines or carboxylic acids that are common pharmacophores.

-

Agrochemicals: It is used as an intermediate in the production of pesticides and herbicides.[5]

-

Organic Synthesis: As a building block, it allows for the introduction of a butylphenyl moiety into more complex molecular architectures.[6]

Spectroscopic Characterization

Accurate identification of this compound is crucial. The following are characteristic spectroscopic signatures:

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected around 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration.[5]

-

¹H NMR Spectroscopy: The spectrum will show distinct signals for the aromatic protons (typically two doublets in the 7.0-7.8 ppm region) and the aliphatic protons of the butyl group (a triplet for the terminal methyl group and multiplets for the methylene groups between ~0.9 and 2.7 ppm).

-

¹³C NMR Spectroscopy: The spectrum will show a signal for the nitrile carbon around 118-120 ppm, along with distinct signals for the aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 159, corresponding to the molecular weight of the compound.[1]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is harmful if swallowed, inhaled, or absorbed through the skin.[7][8] It can cause skin and serious eye irritation.[7][8] Upon metabolism, it may release cyanide.[4]

-

Handling: Always use this chemical in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][9]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents, acids, and bases.[4]

-

Disposal: Dispose of waste in accordance with federal, state, and local regulations.[4]

References

- Chemsrc.4-Butyl-Benzonitrile | CAS#:20651-73-4.

- Cheméo.Chemical Properties of this compound (CAS 20651-73-4).

- PubChem, National Institutes of Health.this compound | C11H13N | CID 140730.

Sources

- 1. This compound 98 20651-73-4 [sigmaaldrich.com]

- 2. This compound CAS#: 20651-73-4 [chemicalbook.com]

- 3. This compound (CAS 20651-73-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 4-Butyl-Benzonitrile | CAS#:20651-73-4 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C11H13N | CID 140730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Molecular weight and formula of 4-Butylbenzonitrile

An In-depth Technical Guide to 4-Butylbenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic nitrile compound that serves as a versatile intermediate in the synthesis of a wide array of organic molecules. Its structure, featuring a butyl group and a nitrile moiety on a benzene ring, provides a valuable scaffold for developing materials with specific physicochemical properties and serves as a key building block in the creation of complex molecules for the pharmaceutical and agrochemical industries.[1][2][3] The nitrile group is a particularly useful functional group in medicinal chemistry; it is metabolically stable and can act as a hydrogen bond acceptor or a bioisostere for other functional groups, making benzonitrile derivatives a subject of significant interest in drug discovery.[4][5]

This technical guide offers a comprehensive examination of this compound, focusing on its fundamental properties, synthetic methodologies, spectroscopic signature, and applications, with a particular emphasis on its relevance to drug development professionals. It is designed to provide not just data, but also the scientific rationale behind the protocols and applications discussed.

Core Molecular and Physicochemical Profile

This compound primarily refers to 4-n-butylbenzonitrile (CAS No: 20651-73-4). It is important to distinguish it from its isomer, 4-tert-butylbenzonitrile (CAS No: 4210-32-6), as the structural difference significantly impacts physical and chemical properties. This guide will focus on the n-butyl isomer unless otherwise specified.

The core identity of a chemical compound is defined by its molecular formula and weight, which dictates its stoichiometry and reactivity. The physicochemical properties, summarized in the table below, are critical for predicting its behavior in various solvents, its volatility, and its distribution between different phases (e.g., octanol/water), which is a key parameter in drug design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N | [6][7][8] |

| Molecular Weight | 159.23 g/mol | [6][7][8] |

| CAS Number | 20651-73-4 | [6][8] |

| IUPAC Name | This compound | [8] |

| Synonyms | 1-Butyl-4-cyanobenzene, Benzonitrile, 4-butyl- | [7][8] |

| Appearance | Colorless to Light yellow clear liquid | [9] |

| Density | 1.0 ± 0.1 g/cm³ | [6] |

| Boiling Point | 261.7 ± 19.0 °C at 760 mmHg | [6] |

| Flash Point | 112.2 ± 14.0 °C | [6] |

| Octanol/Water Partition Coeff. (LogP) | 3.71 | [6] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established organic chemistry pathways. The choice of method often depends on the starting materials' availability, desired purity, and scalability. A common and logical approach involves a two-stage process beginning with a Friedel-Crafts reaction on a benzene ring, followed by functional group transformations to introduce the nitrile.

A robust method starts from benzene and introduces the butyl group via Friedel-Crafts acylation, which avoids the polyalkylation issues common with Friedel-Crafts alkylation. The resulting ketone is then reduced, and the nitrile group is installed via a Sandmeyer reaction on an aniline precursor.

Logical Synthesis Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-tert.-Butylbenzonitrile | Alzchem Group [alzchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Butyl-Benzonitrile | CAS#:20651-73-4 | Chemsrc [chemsrc.com]

- 7. This compound (CAS 20651-73-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | C11H13N | CID 140730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-tert-Butylbenzonitrile | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physical Properties of 4-Butylbenzonitrile

Abstract

This technical guide provides a comprehensive examination of the core physical and chemical properties of 4-Butylbenzonitrile (CAS No. 20651-73-4). Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes key data points with practical, field-proven methodologies for property determination. We delve into the structural, thermal, optical, and spectroscopic characteristics of this compound, offering not just data, but the causal logic behind experimental choices and analytical interpretation. All protocols are presented as self-validating systems, grounded in authoritative references to ensure scientific integrity.

Introduction: The Scientific Relevance of this compound

This compound, a parasubstituted aromatic nitrile, is a molecule of significant interest in both medicinal chemistry and materials science. Its structure, featuring a polar nitrile (-C≡N) group and a nonpolar n-butyl chain attached to a benzene ring, imparts a unique combination of properties. The nitrile group is a strong dipole and can participate in hydrogen bonding as an acceptor, a feature often exploited in drug design for molecular recognition at receptor sites. The butyl chain provides lipophilicity, influencing the molecule's solubility, membrane permeability, and overall pharmacokinetic profile.

In the realm of materials science, this molecular architecture is a classic building block for calamitic (rod-shaped) liquid crystals.[1][2] The rigid benzonitrile core contributes to the formation of ordered mesophases, while the flexible alkyl chain influences the transition temperatures and specific phase types (e.g., nematic, smectic).[1] Understanding the precise physical properties of this compound is therefore not an academic exercise, but a prerequisite for its rational application in these advanced fields. This guide serves as a foundational resource for that purpose.

Core Physicochemical Properties

The fundamental physical constants of a compound dictate its behavior in various environments, from reaction vessels to biological systems. These properties are summarized below and are critical for experimental design, process scale-up, and safety assessments.

| Property | Value | Unit | Source(s) |

| CAS Number | 20651-73-4 | N/A | [3] |

| Molecular Formula | C₁₁H₁₃N | N/A | [3] |

| Molecular Weight | 159.23 | g/mol | [3] |

| Boiling Point | 132-133 (at 12 mmHg) | °C | [4] |

| ~261.7 | °C | [5] | |

| Density | 0.924 (at 25 °C) | g/mL | [4] |

| Refractive Index (n²⁰/D) | 1.515 | N/A | [4] |

| Flash Point | ~112.2 | °C | [5] |

| LogP (Octanol/Water) | ~3.4 | N/A | [3] |

Table 1: Key Physicochemical Properties of this compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of molecular structure and purity. The following sections detail the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, dissolved in a standard solvent like CDCl₃, the spectra are predicted to be clean and highly informative.

-

¹H NMR (Proton NMR): The proton spectrum will reveal the distinct electronic environments of the hydrogen atoms.

-

Aromatic Protons: Two distinct signals are expected for the parasubstituted benzene ring. These will appear as two doublets in the aromatic region (~7.3-7.7 ppm), each integrating to 2H. The protons closer to the electron-withdrawing nitrile group will be shifted further downfield.

-

Butyl Chain Protons:

-

A triplet (~2.7 ppm, 2H) corresponding to the benzylic -CH₂- group, deshielded by the aromatic ring.

-

A multiplet (~1.6 ppm, 2H) for the adjacent -CH₂- group.

-

A multiplet (~1.4 ppm, 2H) for the next -CH₂- group.

-

A triplet (~0.9 ppm, 3H) for the terminal methyl (-CH₃) group, the most upfield signal.

-

-

-

¹³C NMR (Carbon NMR): The carbon spectrum provides insight into the carbon skeleton.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons due to symmetry. The carbon bearing the nitrile group (ipso-carbon) and the carbon bearing the butyl group will have low intensity. The nitrile carbon itself will appear significantly downfield (~119 ppm), while the carbon attached to the butyl group will also be distinct. The remaining aromatic carbons will appear in the typical ~129-132 ppm range.

-

Nitrile Carbon: A characteristic peak around 119-122 ppm.

-

Butyl Chain Carbons: Four distinct signals corresponding to the four different carbon atoms of the n-butyl group, appearing in the upfield aliphatic region (~14-35 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] The IR spectrum of this compound is dominated by a few key absorption bands.[7]

-

C≡N Stretch: A very strong, sharp absorption band will be observed in the range of 2220-2230 cm⁻¹. This peak is highly characteristic of the nitrile functional group and its intensity and sharpness are key identifiers.[7]

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[8]

-

Aliphatic C-H Stretch: Stronger signals will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H bonds of the butyl chain.

-

Aromatic C=C Stretch: Medium to weak absorptions will be present in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z ratio of 159, corresponding to the molecular weight of the compound.[3]

-

Key Fragmentation: A prominent peak is expected at m/z 116, which corresponds to the loss of the propyl group (CH₂CH₂CH₃, 43 Da) via benzylic cleavage, resulting in a stable benzylic cation. This is a characteristic fragmentation pattern for alkylbenzenes.

Experimental Protocols for Property Determination

Scientific integrity demands robust and reproducible methodologies. The following protocols outline standard procedures for determining the key physical properties of this compound.

Workflow for Physicochemical Characterization

The logical flow for characterizing a liquid sample like this compound involves a series of sequential, validated measurements.

Caption: Workflow for the comprehensive characterization of this compound.

Protocol for Boiling Point Determination (Thiele Tube Method)

This method is chosen for its efficiency with small sample volumes, a common scenario in research settings.[9]

-

Preparation: Place approximately 0.5 mL of this compound into a small test tube (fusion tube).

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end up.

-

Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently with a microburner. The design of the tube ensures even heat distribution via convection.[9]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

-

Measurement: Remove the heat source. The bubbling will slow and stop. The exact moment that the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.

-

Validation: It is crucial to also record the ambient atmospheric pressure, as boiling point is pressure-dependent.[10]

Protocol for Density Determination

The gravimetric method using a pycnometer or a graduated cylinder and balance is a direct and reliable approach.[11][12][13]

-

Mass of Empty Container: Accurately weigh a clean, dry 10 mL graduated cylinder on an analytical balance. Record this mass (m₁).

-

Volume Measurement: Carefully add approximately 5-10 mL of this compound to the graduated cylinder. Place the cylinder on a level surface and read the volume (V) from the bottom of the meniscus.

-

Mass of Filled Container: Reweigh the graduated cylinder containing the liquid. Record this new mass (m₂).

-

Calculation:

-

Mass of liquid (m_liquid) = m₂ - m₁

-

Density (ρ) = m_liquid / V

-

-

Causality: This method is preferred for its simplicity and use of standard laboratory equipment. The choice of a 10 mL cylinder provides a balance between measurement accuracy and sample conservation. For higher precision, a calibrated pycnometer is recommended.

Protocol for Refractive Index Measurement

An Abbe refractometer is the standard instrument for this measurement, providing high precision.[14][15]

-

Calibration: Ensure the refractometer is calibrated using a standard with a known refractive index, such as distilled water (n_D = 1.3330 at 20°C).

-

Sample Application: Open the prism assembly of the refractometer. Using a pipette, place 2-3 drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms. Turn on the light source and look through the eyepiece. Adjust the coarse and fine control knobs until the light and dark fields are sharply focused and bisect the crosshairs.

-

Dispersion Correction: If a colored band is visible, adjust the dispersion corrector until a sharp, black-and-white borderline is achieved.

-

Reading: Read the refractive index value from the instrument's scale. Record the temperature, as refractive index is temperature-dependent.[16] The standard is typically 20°C (n²⁰/D).

Safety, Handling, and Storage

As a nitrile-containing compound, this compound must be handled with appropriate caution. The nitrile group can be metabolized to release cyanide, making it toxic.[5]

Hazard Summary

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Irritation: May cause skin and eye irritation.

-

Key Precaution: Avoid contact with strong acids, which can liberate highly toxic hydrogen cyanide (HCN) gas.[17]

Recommended Handling Procedures

Caption: Safe handling workflow for this compound.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[17]

-

Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves (double-gloving is recommended), safety goggles, and a lab coat.[5][17]

-

Spill Response: For small spills within a fume hood, decontaminate surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution. Collect all contaminated materials for disposal as hazardous waste.[17]

-

First Aid:

Storage

Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong acids and oxidizing agents. The container should be tightly sealed to prevent exposure to moisture and air.[17]

Conclusion

This compound is a compound with well-defined physical properties that make it a valuable intermediate in diverse scientific fields. This guide has provided a detailed overview of its key characteristics, from fundamental constants to spectroscopic signatures. By integrating this data with robust, validated experimental protocols and rigorous safety procedures, researchers can confidently and safely utilize this compound to its full potential, whether designing next-generation liquid crystal displays or developing novel therapeutic agents.

References

- Chemsrc. (2025). 4-Butyl-Benzonitrile | CAS#:20651-73-4. [Link]

- University of California, Santa Barbara. (2018). SOP for the safe use of cyanide compounds. [Link]

- Study.com. (2021). How to Calculate Density of a Liquid Substance | Physics. [Link]

- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. [Link]

- EAG Laboratories. (n.d.). Density Determination of Solids and Liquids.

- Dartmouth College. (n.d.). Cyanide Salts - Environmental Health and Safety.

- Harvard University. (n.d.). Lab Safety Guideline: Cyanide.

- TSM TheSafetyMaster. (2024). Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries. [Link]

- WJEC. (n.d.). Determination of the density of liquids and solids.

- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- YouTube. (2015). Finding the density of a liquid. [Link]

- Chemistry LibreTexts. (2022). 6.

- WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular).

- PubChem. (n.d.). This compound.

- Tamilnadu Test House. (n.d.). Method Of Refractive Index Measurement Instrument.

- GVDA. (2023). How to measure the refractive index. [Link]

- YouTube. (2025).

- YouTube. (2025). How Is Refractive Index Measured?. [Link]

- SPIE. (2018). Methods of Geometrical Optics to Measure Refractive Index. [Link]

- National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

- Hanna Instruments. (n.d.). How to Accurately Measure Refractive Index.

- NIST. (n.d.). 4-t-Butylbenzonitrile.

- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- ResearchGate. (n.d.). Figure S1 1 H (a) and 13 C NMR (b) spectra of synthesized 4-(Hexyloxy)benzonitrile (2).

- PubChem. (n.d.). 4-tert-Butylbenzonitrile.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.

- Advanced Journal of Chemistry. (2025).

- University of Wisconsin-Madison. (n.d.). 13C-NMR.

- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- NIST. (n.d.). 4-t-Butylbenzonitrile.

- University of Colorado Boulder. (2012). Synthesis of Liquid Crystals. [Link]

- Doc Brown's Chemistry. (n.d.). INDEX of mass spectra of organic compounds.

- ResearchGate. (n.d.). IR spectrum of benzonitrile.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C11H13N | CID 140730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 15. gvda-instrument.com [gvda-instrument.com]

- 16. blog.hannainst.com [blog.hannainst.com]

- 17. lsuhsc.edu [lsuhsc.edu]

An In-Depth Technical Guide to the Solubility of 4-Butylbenzonitrile in Common Solvents

Introduction: The Critical Role of Solubility in Scientific Research and Development

In the realms of chemical research, pharmaceutical development, and materials science, the solubility of a compound is a fundamental physicochemical property that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile in various solvents is paramount for a multitude of applications, including reaction kinetics, purification methodologies, formulation development, and bioavailability assessment. This guide provides an in-depth technical overview of the solubility of 4-butylbenzonitrile, a versatile aromatic nitrile.

This compound (C₁₁H₁₃N) is a valuable intermediate in organic synthesis. Its molecular structure, featuring a polar nitrile group and a nonpolar butyl-substituted benzene ring, results in a nuanced solubility behavior that is of significant interest. This document will delve into the theoretical principles governing its solubility, present a detailed experimental protocol for its quantitative determination, and discuss the expected solubility trends in a range of common laboratory solvents.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 132-133 °C at 12 mmHg | [2] |

| Density | 0.924 g/mL at 25 °C | [2] |

| logP (Octanol/Water Partition Coefficient) | 3.4 | [1] |

| Calculated Water Solubility (log₁₀WS in mol/L) | -3.46 | [3] |

The high logP value suggests that this compound is lipophilic and will likely exhibit greater solubility in nonpolar organic solvents compared to water. The calculated water solubility further supports its poor aqueous solubility.

Theoretical Framework: Understanding the Drivers of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent molecules.

-

Polarity: this compound possesses a polar nitrile (-C≡N) group, which can participate in dipole-dipole interactions. However, the molecule is dominated by the large, nonpolar butylbenzene moiety. This dual nature suggests it will have moderate to good solubility in solvents of intermediate polarity and good solubility in nonpolar solvents.

-

Intermolecular Forces: The primary intermolecular forces at play will be London dispersion forces, arising from the nonpolar part of the molecule, and dipole-dipole interactions from the nitrile group. Solvents that can engage in similar interactions are more likely to be effective at solvating this compound.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the nitrogen atom of the nitrile group, but it cannot act as a hydrogen bond donor. This limits its ability to form strong hydrogen bonds with protic solvents like water and alcohols, contributing to its lower solubility in these solvents.

Caption: Intermolecular forces governing the solubility of this compound.

Experimental Protocol for the Determination of this compound Solubility

The following detailed protocol outlines the equilibrium shake-flask method, a robust and widely accepted technique for determining the solubility of a compound in various solvents. This method is coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[4][5][6]

-

Hazards: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1] Metabolism may release cyanide.[4]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and a lab coat.[4] All handling should be performed in a well-ventilated chemical fume hood.[4]

-

First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air.[4] If swallowed, do not induce vomiting and seek immediate medical attention.[4]

Materials and Reagents

-

This compound (purity >98%)

-

Selected solvents (HPLC grade): Water, Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Hexane

-

Volumetric flasks (Class A)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector

-

Analytical balance

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

Part 1: Preparation of Saturated Solutions and Equilibration

-

Aliquot Solvents: Accurately pipette a known volume (e.g., 5 mL) of each selected solvent into separate, labeled scintillation vials.

-

Add Excess Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. A general guideline is to add an amount that is visibly in excess after vigorous shaking.

-

Seal and Equilibrate: Tightly cap the vials to prevent solvent evaporation. Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached.

Part 2: Phase Separation and Sample Preparation

-

Centrifugation: After the equilibration period, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean, labeled vial. This step is crucial to remove any remaining solid particles.

-

Dilution: Accurately dilute a known volume of the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

Part 3: HPLC Quantification

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted filtrate samples into the HPLC system.

-

Data Analysis: Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve. Calculate the original solubility in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Expected Solubility Trends and Discussion

Based on the principles of intermolecular forces, the following solubility trends for this compound in common solvents can be anticipated:

-

Nonpolar Solvents (e.g., Hexane, Toluene): this compound is expected to exhibit high solubility in these solvents. The dominant intermolecular interactions will be London dispersion forces between the nonpolar butylbenzene moiety of the solute and the nonpolar solvent molecules. For instance, benzonitrile, a related compound, is very soluble in benzene and soluble in carbon tetrachloride.[7]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): Good solubility is also expected in these solvents. The dipole-dipole interactions between the polar nitrile group of this compound and the polar functional groups of the solvents will contribute significantly to solvation. Benzonitrile is miscible with acetone and diethyl ether.[7]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated in these solvents. While the nitrile group can act as a hydrogen bond acceptor, the large nonpolar part of the molecule will hinder extensive hydrogen bonding with the solvent. Benzonitrile is miscible with ethanol.[7]

-

Water: As indicated by its high logP value and calculated water solubility, this compound is expected to have very low solubility in water.[1][3] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the weak interactions with the solute.

Conclusion

References

- 4-Butyl-Benzonitrile | CAS#:20651-73-4 | Chemsrc. (n.d.).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Cheméo. (n.d.). This compound.

- ChemicalBook. (n.d.). benzonitrile.

Sources

- 1. This compound | C11H13N | CID 140730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 20651-73-4 [chemicalbook.com]

- 3. This compound (CAS 20651-73-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 4-Butyl-Benzonitrile | CAS#:20651-73-4 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. benzonitrile [chemister.ru]

An In-depth Technical Guide to the Reactivity and Chemical Stability of 4-Butylbenzonitrile

Abstract

4-Butylbenzonitrile (C₁₁H₁₃N) is a substituted aromatic nitrile that serves as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its chemical behavior is dictated by the interplay between the electron-withdrawing nitrile group and the electron-donating n-butyl substituent, which imparts unique characteristics regarding reactivity, stability, and solubility. This guide provides an in-depth analysis of the molecular properties, synthesis, chemical reactivity, and stability profile of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Profile

The functionality of this compound stems from its distinct molecular architecture. The molecule consists of a benzene ring substituted at the 1- and 4- (para) positions with a nitrile (-C≡N) group and an n-butyl (-CH₂CH₂CH₂CH₃) group, respectively.

-

Nitrile Group (-C≡N): As a potent electron-withdrawing group through both induction and resonance, the nitrile moiety deactivates the aromatic ring toward electrophilic attack and directs incoming electrophiles to the meta-position. It is also the primary site for nucleophilic addition and hydrolysis reactions.

-

n-Butyl Group (-C₄H₉): This alkyl group is an electron-donating group via induction, which activates the aromatic ring. Its presence in the para-position sterically hinders one side of the molecule and influences its physical properties, such as increasing its lipophilicity (LogP ≈ 3.7) and solubility in organic solvents.[4]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, essential for experimental design and process development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N | PubChem[5] |

| Molecular Weight | 159.23 g/mol | PubChem[5] |

| CAS Number | 20651-73-4 | Cheméo[6] |

| Appearance | Clear colorless liquid | ChemicalBook |

| Boiling Point | 261.7 ± 19.0 °C at 760 mmHg | Chemsrc[4] |

| Density | 0.924 g/mL at 25 °C | ChemicalBook |

| Refractive Index (n²⁰/D) | 1.515 | ChemicalBook |

| LogP (Octanol/Water) | 3.71 | Chemsrc[4] |

| PSA (Polar Surface Area) | 23.79 Ų | Chemsrc[4] |

Synthesis of this compound

While several synthetic pathways exist, a common and illustrative laboratory-scale synthesis involves a multi-step process starting from benzene. This approach provides granular control over the introduction of functional groups and highlights fundamental principles of aromatic chemistry. The industrial synthesis often favors more direct routes like the Friedel-Crafts alkylation of benzonitrile for efficiency.[1]

Representative Synthetic Workflow

The following diagram outlines a logical pathway for the synthesis of this compound from benzene, designed to achieve the desired para-substitution pattern by leveraging directing group effects.

Caption: Multi-step synthesis of this compound from benzene.

Experimental Protocol: Sandmeyer Reaction from 4-Butylaniline

This protocol details the final, critical step of converting the amino group of 4-butylaniline into the target nitrile group.

Materials:

-

4-Butylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Deionized Water

-

Ice

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 4-butylaniline in a solution of concentrated HCl and water. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.

-

Cyanation: In a separate, larger flask, prepare a solution of CuCN and NaCN in water. Warm the solution gently if needed to dissolve, then cool to room temperature.

-

Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

-

Workup: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat gently (e.g., 50-60 °C) for 30 minutes to ensure the reaction goes to completion.

-

Extraction: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3x volumes).

-

Purification: Combine the organic layers, wash with dilute NaOH solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Chemical Reactivity Profile

The reactivity of this compound is a duality of its two functional moieties: the nitrile group and the substituted aromatic ring.

Reactions of the Nitrile Group

The carbon-nitrogen triple bond is the primary center of reactivity, susceptible to nucleophilic attack and reduction.

Under either strong acidic or basic conditions, the nitrile group undergoes hydrolysis to form a carboxylic acid. This is a robust and high-yield transformation, fundamental for converting the nitrile into other functional groups.

-

Mechanism: The reaction proceeds via initial protonation (acidic) or hydroxide attack (basic) at the nitrile carbon, followed by tautomerization to an amide intermediate (4-butylbenzamide), which is then further hydrolyzed to the carboxylic acid.

The nitrile can be reduced to a primary amine using strong reducing agents or catalytic hydrogenation. This reaction is crucial for synthesizing amine-containing pharmaceutical scaffolds.

-

Causality of Reagent Choice:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that provides high yields but requires anhydrous conditions and careful handling.

-

Catalytic Hydrogenation (H₂/Pd, Pt, or Raney Ni): A milder, safer alternative suitable for industrial scale-up, though it may require higher pressures and temperatures.

-

Reactions of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) is governed by the competing electronic effects of the two substituents.

-

Directing Effects:

-

The n-butyl group is an ortho-, para-directing activator.

-

The nitrile group is a meta-directing deactivator.

-

-

Outcome: Since the para-position is blocked, the activating butyl group strongly directs incoming electrophiles to its ortho-positions (C2 and C6). These positions are conveniently meta to the deactivating nitrile group, leading to a synergistic effect where the directing influences do not conflict.[7] This results in a high degree of regioselectivity for substitutions at the C2/C6 positions.

Caption: Key reaction pathways for this compound.

Chemical Stability and Handling

Understanding the stability profile of this compound is critical for its safe storage, handling, and application in multi-step syntheses.

| Stability Parameter | Assessment and Expert Insights |

| Thermal Stability | This compound is thermally stable, evidenced by its high boiling point. However, at fire temperatures, thermal decomposition can generate highly toxic gases, including nitrogen oxides and carbon monoxide.[4] |

| Oxidative Stability | The molecule shows good resistance to mild oxidizing agents. The aromatic ring and nitrile group are relatively inert. Under harsh oxidative conditions, the benzylic protons of the butyl group can be susceptible to attack. This stability is advantageous for its use in formulations like lubricants.[2] |

| Acid/Base Stability | The compound is stable in neutral aqueous conditions. However, it is incompatible with strong acids and strong bases, which can catalyze the hydrolysis of the nitrile group to the corresponding carboxylic acid, especially upon heating.[4] This reactivity must be considered when planning subsequent reaction steps. |

| Storage & Handling | For long-term stability, this compound should be stored in a cool, dry, well-ventilated area in a tightly closed container.[4] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent degradation.[4] |

Applications in Drug Development and Materials Science

The structural motifs within this compound make it a valuable precursor in several high-value applications.

-

Pharmaceutical Synthesis: The benzonitrile scaffold is considered a "privileged structure" in medicinal chemistry.[8] It can act as a bioisosteric replacement for other functional groups and participate in hydrogen bonding with biological targets.[9] Derivatives are explored as kinase inhibitors in oncology, antiviral agents, and antibacterial compounds.[1][9] The reduction of this compound to 4-butylbenzylamine, for instance, provides a key building block for more complex active pharmaceutical ingredients (APIs).

-

Agrochemicals: It serves as an intermediate in the production of specialized pesticides and herbicides.[1][3]

-

Materials Science: The compound's thermal stability and chemical resistance make it a useful component in the formulation of high-performance pigments, polymers, and lubricants.[2]

Safety and Toxicology

Proper handling of this compound is imperative due to its potential health hazards. All work should be conducted in a chemical fume hood with appropriate personal protective equipment (PPE).

-

Primary Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and serious eye irritation.[5]

-

Metabolic Concern: A significant toxicological consideration is that nitriles may be metabolized to cyanide, which can inhibit cellular respiration.[4] Chronic exposure may lead to systemic effects.

GHS Hazard Information

| Hazard Code | Statement |

| H302 | Harmful if swallowed[5] |

| H312 | Harmful in contact with skin[5] |

| H332 | Harmful if inhaled[5] |

| H315 | Causes skin irritation[5] |

| H319 | Causes serious eye irritation[5] |

Conclusion

This compound is a functionally rich aromatic compound whose chemical behavior is a well-defined consequence of its substituent effects. The nitrile group offers a versatile handle for transformations into amines and carboxylic acids, while the substituted aromatic ring provides a stable scaffold with predictable reactivity towards electrophilic substitution. Its robust chemical stability, coupled with this versatile reactivity, cements its role as a valuable intermediate in the development of novel therapeutics, agrochemicals, and functional materials. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- Chemsrc. (2023, August 23). 4-Butyl-Benzonitrile | CAS#:20651-73-4.

- Osbourn, J. (2015, June 19). Synthesis of this compound From Benzene. YouTube.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- NIST. (n.d.). 4-t-Butylbenzonitrile. NIST Chemistry WebBook.

- ResearchGate. (2023, October). Scope of cycloaddition with cyclobutanes 1 b–d with acetonitrile and/or benzonitrile.

- SpectraBase. (n.d.). 4-tert-Butylbenzonitrile - Optional[MS (GC)] - Spectrum.

- NIST. (n.d.). 4-t-Butylbenzonitrile. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). 4-tert-Butylbenzonitrile. PubChem Compound Database.

- Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

- Cheméo. (n.d.). Chemical Properties of 4-t-Butylbenzonitrile (CAS 4210-32-6).

- Alzchem Group. (n.d.). 4-tert.-Butylbenzonitrile.

- Organic Reactions. (n.d.). [6 + 4] Cycloaddition Reactions.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 20651-73-4).

- Science of Synthesis. (n.d.). Cycloaddition Reactions in Organic Synthesis.

- Wikipedia. (n.d.). Cycloaddition.

- Study.com. (n.d.). Cycloaddition Reaction | Overview & Types.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-tert.-Butylbenzonitrile | Alzchem Group [alzchem.com]

- 4. 4-Butyl-Benzonitrile | CAS#:20651-73-4 | Chemsrc [chemsrc.com]

- 5. This compound | C11H13N | CID 140730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (CAS 20651-73-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Butylbenzonitrile: Properties, Synthesis, and Core Applications

Abstract

This compound (C₁₁H₁₃N) is an aromatic nitrile compound characterized by a butyl group attached to a benzonitrile framework. This guide provides a comprehensive technical overview of this compound, delineating its physicochemical properties, primary synthesis methodologies, and its significant applications as a chemical intermediate. The document explores its crucial role in the formulation of liquid crystal mixtures, where its molecular structure contributes to desirable mesogenic properties. Furthermore, its utility as a precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty materials is examined. Detailed experimental protocols, comparative data with its isomer 4-tert-butylbenzonitrile, and key safety and handling procedures are presented to serve as a vital resource for researchers, chemists, and professionals in drug development and materials science.

Physicochemical Properties and Structural Isomers

This compound is a clear, colorless liquid at room temperature.[1] Its molecular structure, consisting of a polar nitrile group and a nonpolar butyl chain attached to a benzene ring, imparts properties that are valuable in various chemical applications.

Properties of this compound

The key physicochemical properties of this compound are summarized below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 20651-73-4 | [1] |

| Molecular Formula | C₁₁H₁₃N | [2] |

| Molecular Weight | 159.23 g/mol | [2] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 132-133 °C at 12 mmHg | [3] |

| Density | 0.924 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.515 | |

| InChI Key | KGZNJCXNPLUEQS-UHFFFAOYSA-N | [2] |

| SMILES | CCCCC1=CC=C(C=C1)C#N | [2] |

Comparative Analysis: 4-n-Butylbenzonitrile vs. 4-tert-Butylbenzonitrile

A common and commercially significant isomer is 4-tert-butylbenzonitrile (CAS: 4210-32-6), where the butyl group is a bulky tertiary butyl substituent.[4][5] This structural difference significantly impacts the molecule's physical properties and reactivity due to increased steric hindrance and altered molecular shape. The tert-butyl group enhances thermal stability and solubility in organic solvents.[4][6]

| Property | 4-n-Butylbenzonitrile | 4-tert-Butylbenzonitrile | Source(s) |

| CAS Number | 20651-73-4 | 4210-32-6 | |

| Boiling Point | 132-133 °C / 12 mmHg | 258 °C (lit.) | [7] |

| Density | 0.924 g/mL at 25 °C | 0.94 g/mL at 25 °C | [7] |

| Molecular Shape | Linear Alkyl Chain | Bulky, Spherical Group | N/A |

| Primary Use | Liquid Crystal Component, Intermediate | Intermediate for Agrochemicals, Pigments | [8] |

Synthesis Methodologies

The synthesis of this compound requires strategic planning to ensure the correct isomer is formed, particularly to install the straight-chain n-butyl group without rearrangement.

Recommended Synthesis of 4-n-Butylbenzonitrile from Benzene

A reliable method to produce 4-n-butylbenzonitrile involves a multi-step pathway that circumvents the carbocation rearrangement common in direct Friedel-Crafts alkylation. The process starts by installing a nitrogen-containing functional group, which is later converted to the nitrile.[9]

Caption: Synthesis workflow for this compound from Benzene.

Causality Behind Experimental Choices:

-

Nitration and Reduction: Benzene is first nitrated and then reduced to aniline. This sequence installs the amino group that will eventually be converted to the nitrile.[9]

-

Protection and Acylation: The amino group in aniline is a powerful activating group but interferes with Friedel-Crafts reactions. It is protected as an acetanilide. This bulky group also sterically hinders the ortho positions, ensuring high para-selectivity in the subsequent acylation step.[9] Friedel-Crafts acylation with butyryl chloride is used instead of alkylation to prevent the formation of branched isomers (sec-butyl, tert-butyl) via carbocation rearrangement.

-

Hydrolysis and Clemmensen Reduction: The protecting group is removed by acid hydrolysis. The ketone from the acylation step is then reduced to the n-butyl chain using a Clemmensen reduction (Zn(Hg), HCl).

-

Diazotization and Sandmeyer Reaction: The resulting 4-butylaniline is converted to a diazonium salt at low temperatures, which is then displaced by a cyano group using copper(I) cyanide in the Sandmeyer reaction to yield the final product.[9]

Synthesis of 4-tert-Butylbenzonitrile

In contrast, the tert-butyl isomer is readily synthesized via direct Friedel-Crafts alkylation of benzonitrile with a tert-butyl source (e.g., tert-butyl chloride or isobutylene) and a Lewis acid catalyst like aluminum trichloride (AlCl₃).[5] The stability of the tert-butyl carbocation allows for this direct and efficient pathway without rearrangement.